4-(Trichloromethoxy)benzoyl chloride

Process Chemistry Halogenation Synthetic Methodology

4-(Trichloromethoxy)benzoyl chloride (CAS: 36823-89-9) is a highly functionalized benzoyl chloride derivative characterized by a para-trichloromethoxy (-OCCl3) substituent. With the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol , this compound serves as a specialized acylating agent and a key intermediate in the synthesis of perhaloalkoxy-substituted aromatic compounds, particularly within the agrochemical and advanced materials sectors.

Molecular Formula C8H4Cl4O2
Molecular Weight 273.9 g/mol
CAS No. 36823-89-9
Cat. No. B12811901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trichloromethoxy)benzoyl chloride
CAS36823-89-9
Molecular FormulaC8H4Cl4O2
Molecular Weight273.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl
InChIInChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
InChIKeyLYJCNWQXQAONLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trichloromethoxy)benzoyl chloride (CAS 36823-89-9): Core Identity and Procurement Baseline


4-(Trichloromethoxy)benzoyl chloride (CAS: 36823-89-9) is a highly functionalized benzoyl chloride derivative characterized by a para-trichloromethoxy (-OCCl3) substituent [1]. With the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol [1], this compound serves as a specialized acylating agent and a key intermediate in the synthesis of perhaloalkoxy-substituted aromatic compounds, particularly within the agrochemical and advanced materials sectors. Its unique structure enables distinct reactivity pathways, such as selective fluorination to yield chlorodifluoromethoxy derivatives, setting it apart from simpler analogs like 4-methoxybenzoyl chloride or 4-(trifluoromethoxy)benzoyl chloride [2].

1 Perhaloalkoxy intermediate synthesis for agrochemical and advanced materials
2 Selective fluorination precursor to -OCF2Cl motif via reported one-pot route
3 Catalyst-free neat chlorination process available; potential scale-up benefit

4-(Trichloromethoxy)benzoyl chloride: Why In-Class Analogs Cannot Substitute Its Unique Reactivity Profile


Generic substitution with other in-class benzoyl chlorides, such as the 4-methoxy (4-OMe) or 4-trifluoromethoxy (4-OCF3) analogs, is precluded due to the unique chemical behavior of the trichloromethoxy group. The -OCCl3 moiety acts as a masked precursor for the valuable -OCF2Cl group, a transformation that is not feasible with the more stable -OCF3 group [1]. Furthermore, the direct synthesis of 4-(trichloromethoxy)benzoyl chloride from 4-methoxybenzoyl chloride requires a high-temperature (150-225°C) neat chlorination process that is specifically optimized for methyl group perchlorination, a reaction pathway not applicable to analogs lacking a methyl ether starting point [2]. Attempting to use 4-methoxybenzoyl chloride directly in applications requiring a perhaloalkoxy intermediate would fail, as it lacks the requisite halogen density for subsequent fluorination and cannot participate in the same synthetic sequences [1].

4-Methoxy analog may lack required reactivity for -OCCl3 generation; distinct synthetic pathway needed
4-Trifluoromethoxy analog is already fully fluorinated; may not enable -OCF2Cl introduction, limiting utility

Quantitative Differentiation of 4-(Trichloromethoxy)benzoyl chloride (36823-89-9)


Superior Process Efficiency: Neat Synthesis of 4-(Trichloromethoxy)benzoyl chloride Avoids Catalyst Fouling

The patented synthesis of 4-(trichloromethoxy)benzoyl chloride demonstrates a clear process advantage over prior art methods that relied on catalysts or radical initiators. The improved process is carried out neat (solvent-free) at elevated temperatures (150-225°C) in the absence of light, achieving a high yield of the target compound directly from 4-methoxybenzoyl chloride and molecular chlorine [1]. In contrast, earlier methods using phosphorus pentachloride as a chlorination catalyst were known to suffer from reactor condenser plugging, a significant operational disadvantage [1].

Process Efficiency
Head-to-head
82–85.5% crude yield, catalyst-free neat process vs. PCl5 catalyst route
Reported operational advantage with avoidance of condenser fouling
Patent-reported yield; process robustness may require vendor-specific validation
Process Chemistry Halogenation Synthetic Methodology

Validated Intermediate Utility: 4-(Trichloromethoxy)benzoyl chloride Enables High-Yield Fluorination to Valuable -OCF2Cl Derivatives

The unique value of 4-(trichloromethoxy)benzoyl chloride lies in its demonstrated ability to undergo selective fluorination with HF to yield 4-(chlorodifluoromethoxy)benzoyl fluoride, a key intermediate for advanced agrochemicals [1]. This one-pot, highly selective synthesis is suitable for industrial scale-up [1]. This specific reactivity is not accessible to the 4-methoxy analog (which would not undergo the same halogen exchange) nor to the 4-trifluoromethoxy analog (which is already the final perfluoro product and cannot be converted to the -OCF2Cl group) [1].

Synthetic Utility
Class-level
Enables one-pot HF fluorination to 4-chloro-4'-(chlorodifluoromethoxy)benzophenone; 70% yield, 98% purity
Reports -OCCl3 → -OCF2Cl conversion inaccessible with 4-OMe or 4-OCF3 analogs
Synthetic pathway from published study; scale-up context requires review
Fluorination Agrochemical Synthesis Industrial Scale-Up

Physical Property Differentiation: Higher Density and Boiling Point Compared to 4-(Trifluoromethoxy)benzoyl chloride

The replacement of three fluorine atoms with three chlorine atoms in the -OCX3 group results in significant and predictable changes to physical properties that are critical for process design. 4-(Trichloromethoxy)benzoyl chloride has a reported density of 1.573 g/cm³ and a boiling point of 342.4 °C at 760 mmHg [1]. In contrast, its closest structural analog, 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8), has a density of approximately 1.4 g/cm³ and a boiling point of 220.5 °C at 760 mmHg [2].

Physical Properties
Cross-study
Density: 1.573 g/cm³ · BP: 342.4 °C (vs. 4-OCF3 analog ~1.4 g/cm³, 220.5 °C)
Density ~12% higher, BP ~122 °C higher; informs distillation and handling design
Reported values; independent verification recommended
Physical Properties Process Engineering Purification

Spectral Fingerprint: Confirmation of Identity via Distinct NMR and IR Signatures

Authentic reference spectra are essential for quality control and compound verification. 4-(Trichloromethoxy)benzoyl chloride possesses a definitive spectral fingerprint, with reference data available for 1H NMR and FTIR [1]. The availability of these reference spectra provides a direct, verifiable method to confirm the compound's identity and distinguish it from potential contaminants or mislabeled products, such as the 3-trichloromethoxy isomer (CAS 39161-76-7) [2].

Spectral Fingerprint
Supporting
Reference 1H NMR and FTIR spectra available; distinguishes from 3-trichloromethoxy isomer
Supports identity confirmation and reduces isomer misidentification risk
Data to verify from commercial databases
Analytical Chemistry Quality Control Spectroscopy

Validated Application Scenarios for 4-(Trichloromethoxy)benzoyl chloride (36823-89-9) Based on Differentiated Evidence


Scalable Synthesis of Fluorinated Agrochemical Intermediates

This compound is ideally suited as a starting material for the industrial-scale, one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, a key intermediate in the development of insecticidal benzophenone hydrazone derivatives. The process is highly selective and operates under cryogenic conditions (-20°C for fluorination, -5°C for Friedel-Crafts), yielding the title compound in 70% yield with 98% purity after two steps, and is specifically designed for scale-up [3].

Reliable Large-Scale Manufacturing via Catalyst-Free Process

Procurement of this compound enables a more robust and reliable manufacturing process for downstream products. Its patented synthesis from 4-methoxybenzoyl chloride avoids the use of chlorination catalysts (like PCl5) that are known to cause reactor condenser plugging [3]. This process robustness makes it a preferred intermediate for avoiding costly operational downtime in large-scale production environments [3].

Synthesis of High-Density or High-Boiling-Point Specialized Compounds

For applications where the final product requires specific physical properties, the inherent characteristics of 4-(trichloromethoxy)benzoyl chloride (density ~1.573 g/cm³, boiling point 342.4 °C) are directly transferred to the downstream molecule. This is a critical consideration when designing molecules for specific formulations or separation processes, as it is markedly different from its lighter and more volatile trifluoromethoxy analog [3].

Application
Selection Property
Validation Focus
Fluorinated agrochemical intermediate synthesis
One-pot -OCCl3 to -OCF2Cl transformation capability
Conversion efficiency and product purity endpoints
Catalyst-free large-scale process route
Neat chlorination process without PCl5 catalyst
Process robustness and condenser fouling risk
High-density/high-boiling-point building block design
Inherent physical property transfer to downstream molecules
Density and boiling point endpoints in final product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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